molecular formula C15H16ClNO7S2 B10863396 Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10863396
M. Wt: 421.9 g/mol
InChI Key: MAFCMPJKZMDPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate: is an organic compound with the molecular formula C14H16ClNO6S This compound is characterized by the presence of a thiophene ring substituted with a chloro group, a sulfamoyl group attached to a trimethoxyphenyl ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the chlorinated thiophene with a sulfamoyl chloride derivative in the presence of a base like triethylamine.

    Coupling with Trimethoxyphenyl Ring: The trimethoxyphenyl ring is coupled to the sulfamoyl group through nucleophilic substitution reactions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like dichloromethane or ethanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide; aqueous conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in oxidative stress pathways, such as cyclooxygenase or lipoxygenase.

    Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate: Similar structure but lacks the trimethoxyphenyl ring, resulting in different chemical properties and applications.

    Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate: Contains a benzo[b]thiophene ring instead of a thiophene ring, leading to variations in reactivity and biological activity.

    Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate:

These comparisons highlight the uniqueness of this compound in terms of its structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C15H16ClNO7S2

Molecular Weight

421.9 g/mol

IUPAC Name

methyl 5-chloro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C15H16ClNO7S2/c1-21-9-5-8(6-10(22-2)13(9)23-3)17-26(19,20)11-7-12(16)25-14(11)15(18)24-4/h5-7,17H,1-4H3

InChI Key

MAFCMPJKZMDPSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.